![molecular formula C17H20N2O B7592598 (3-Benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone](/img/structure/B7592598.png)
(3-Benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone, also known as deschloroketamine (DCK), is a dissociative anesthetic drug. It belongs to the arylcyclohexylamine class and is structurally related to ketamine. DCK has gained popularity among researchers due to its unique pharmacological properties and potential therapeutic applications.
Mécanisme D'action
DCK works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, mood, and cognition. By blocking this receptor, DCK can produce dissociative effects, such as feelings of detachment from reality and altered perception of time and space.
Biochemical and Physiological Effects:
DCK can cause a range of physiological and biochemical effects, including changes in heart rate, blood pressure, and body temperature. It can also cause respiratory depression and muscle relaxation. DCK has been found to have a low toxicity profile, making it a safer alternative to other dissociative anesthetics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DCK is its unique pharmacological profile, which makes it a valuable tool for studying the NMDA receptor and its role in various physiological and pathological processes. However, DCK has limitations in terms of its solubility and stability, which can make it challenging to work with in the laboratory.
Orientations Futures
There are several potential future directions for research on DCK. One area of interest is its potential as a treatment for depression and anxiety disorders. Another area of interest is its potential as a pain management medication, particularly for chronic and neuropathic pain. Additionally, further research is needed to understand the long-term effects of DCK use and its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of DCK involves the reaction of 2-methyl-apovincaminic acid with benzyl chloride to form 2-methyl-apovincaminic acid benzyl ester. This ester is then reduced with lithium aluminum hydride to produce the corresponding alcohol. The alcohol is then reacted with 2-bromo-1-phenyl-1-pentanone to form DCK.
Applications De Recherche Scientifique
DCK has been widely studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pain management. It has been found to have antidepressant and anxiolytic effects, as well as the ability to improve cognitive function. DCK has also shown potential in treating chronic pain and neuropathic pain.
Propriétés
IUPAC Name |
(3-benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-18-10-5-8-16(18)17(20)19-11-9-15(13-19)12-14-6-3-2-4-7-14/h2-8,10,15H,9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLZPEJWZIBSNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.